SB-237376

Beschreibung

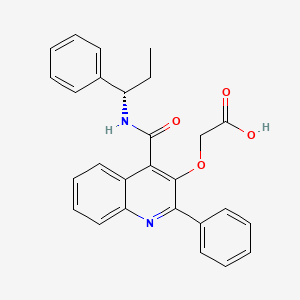

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

179258-62-9 |

|---|---|

Molekularformel |

C20H26ClN3O5 |

Molekulargewicht |

423.9 g/mol |

IUPAC-Name |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |

InChI-Schlüssel |

QLUVAVFNMRXIIZ-UHFFFAOYSA-N |

Isomerische SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Electrophysiological Profile of SB-237376: A Dual Ion Channel Modulator

SB-237376 is an investigational antiarrhythmic compound that exhibits a unique mechanism of action characterized by the dual blockade of cardiac potassium and calcium channels. Developed by GlaxoSmithKline, its primary therapeutic indication was for the treatment of cardiac arrhythmias. However, the clinical development of this compound was discontinued during Phase II trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cardiac ion channels, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its electrophysiological properties.

Core Mechanism of Action: Dual Blockade of IKr and ICa,L

The principal mechanism of action of this compound is the inhibition of two critical ion currents that govern the repolarization phase of the cardiac action potential: the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2][3]

-

IKr Inhibition: this compound is a potent blocker of the IKr current, which is crucial for the normal repolarization of ventricular myocytes. Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[1]

-

ICa,L Inhibition: At higher concentrations, this compound also exhibits a use-dependent blockade of the L-type calcium current.[1][3] This dual action is significant because while IKr blockade is a common antiarrhythmic strategy, it can also be proarrhythmic. The concurrent blockade of ICa,L by this compound is proposed to mitigate this proarrhythmic risk by preventing excessive prolongation of the APD and the development of early afterdepolarizations (EADs).[1]

The concentration-dependent effect of this compound on the action potential duration is described as bell-shaped, with the maximal prolongation observed at concentrations of 1-3 µM.[1] This suggests that at higher concentrations, the ICa,L blocking effect begins to counteract the APD-prolonging effect of the IKr blockade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the electrophysiological profile of this compound, primarily derived from studies on canine and rabbit ventricular myocytes.

| Parameter | Value | Species/Model | Reference |

| IKr Inhibition (IC50) | 0.42 µM | Canine/Rabbit Ventricular Myocytes | [1][3] |

| Concentration for Maximum APD Prolongation | 1-3 µM | Canine/Rabbit Ventricular Myocytes | [1] |

| Concentration Inducing EADs | 3 µM | Rabbit Ventricular Wedge Preparations | [1][3] |

Experimental Protocols

The characterization of this compound's mechanism of action relied on standard electrophysiological techniques, including patch-clamp and arterially perfused ventricular wedge preparations.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique was employed to measure the effect of this compound on individual ion currents (IKr and ICa,L) in isolated cardiac myocytes.

-

Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine or rabbit hearts.

-

Recording Configuration: The whole-cell patch-clamp configuration was established to allow for the control of the cell's membrane potential and the recording of the resulting transmembrane currents.

-

Voltage Protocols:

-

For IKr: To isolate and measure IKr, specific voltage-clamp protocols were used. A typical protocol would involve a depolarizing pulse to activate the channel, followed by a repolarizing step to elicit the characteristic tail current, which is a hallmark of IKr. The amplitude of this tail current was measured at various concentrations of this compound to determine the IC50 value.

-

For ICa,L: The L-type calcium current was elicited by depolarizing voltage steps from a holding potential. The peak inward current was measured in the presence and absence of different concentrations of this compound to assess the extent of blockade. To investigate use-dependency, the blocking effect was likely measured at different stimulation frequencies.

-

-

Solutions: The pipette solution would typically contain a high concentration of potassium and be designed to mimic the intracellular environment. The extracellular solution would be a physiological saline solution, and specific channel blockers (e.g., for sodium and other potassium channels) would be added to isolate the current of interest.

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall, allowing for the study of the effects of this compound on the action potential duration and the genesis of arrhythmias in a more integrated system.

-

Preparation: A wedge of tissue from the canine or rabbit left ventricle was dissected and arterially perfused with a physiological solution.

-

Recording: Transmembrane action potentials were recorded from different layers of the ventricular wall (epicardium, midmyocardium, and endocardium) using microelectrodes. A pseudo-ECG was also recorded to measure the QT interval.

-

Drug Application: this compound was added to the perfusate at various concentrations.

-

Endpoints: The primary endpoints were the changes in action potential duration at 90% repolarization (APD90), the transmural dispersion of repolarization (the difference in APD across the ventricular wall), and the induction of early afterdepolarizations (EADs).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for Electrophysiological Characterization

Caption: Experimental workflow for characterizing this compound.

References

A Technical Guide to Selective GPR55 Antagonists

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target implicated in a variety of physiological and pathophysiological processes, including inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2] Initially deorphanized as a putative cannabinoid receptor, GPR55 is now known to be activated by the endogenous lipid ligand L-α-lysophosphatidylinositol (LPI).[1][3][4] The development of selective antagonists is crucial for elucidating the precise biological roles of GPR55 and for validating its potential as a drug target. While information on a specific compound designated SB-237376 is not available in the current scientific literature, this guide provides an in-depth overview of well-characterized, selective GPR55 antagonists, focusing on their pharmacological data, the experimental protocols used for their identification, and the complex signaling pathways they modulate.

GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors, GPR55 primarily couples to Gα12/13 and Gαq G-proteins.[4][5][6] This coupling leads to the activation of downstream effectors including RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][6] Furthermore, GPR55 signaling modulates the activity of key transcription factors such as NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor-kappa B), and CREB (cAMP response element-binding protein), and stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][7]

References

- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR55 - Wikipedia [en.wikipedia.org]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR55 in Pancreatic Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled receptor 55 (GPR55) and its multifaceted role in the pathology of pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options, making the exploration of novel molecular targets like GPR55 a critical area of research.[1][2][3][4][5] This document summarizes key findings on GPR55's involvement in pancreatic cancer progression, details the experimental methodologies used to elucidate its function, and presents signaling pathways and experimental workflows through standardized diagrams.

GPR55 Expression and Clinical Significance in Pancreatic Cancer

GPR55 is increasingly recognized as a pro-tumorigenic factor in various cancers, including pancreatic cancer.[6][7][8] Studies have demonstrated elevated expression of GPR55 in human pancreatic ductal adenocarcinoma tissues compared to normal pancreatic tissue.[1] This overexpression is not only observed in cancer cells but also within the immune cells of the tumor microenvironment (TME).[7][8] The negative correlation between GPR55 expression and patient survival in PDAC underscores its potential as a prognostic biomarker and a therapeutic target.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on GPR55 in pancreatic cancer, providing a clear comparison of the effects of GPR55 modulation in various experimental models.

Table 1: In Vivo Efficacy of GPR55 Genetic Ablation and Pharmacological Inhibition

| Experimental Model | Treatment/Genetic Modification | Key Findings | Reference |

| KPC Mouse Model (KRASWT/G12D/TP53WT/R172H/Pdx1-Cre+/+) | Gpr55 Genetic Ablation (KPCG mice) | Significantly prolonged survival compared to KPC mice (p=0.0013). | [5][6] |

| KPC Mouse Model | Cannabidiol (CBD; 100mg/kg) + Gemcitabine (100mg/kg) | Nearly three times longer survival compared to vehicle or gemcitabine alone. | [1][2][3][4][5] |

| KPCY tumor cell line subcutaneously injected into wildtype (WT) and GPR55 knockout (KO) mice | GPR55 KO in the tumor microenvironment | Reduced tumor weight and volume. | [2][7][10] |

| PANC-1 Xenograft Model | (R,S')-4'-methoxy-1-naphthylfenoterol (MNF) | Significantly reduced tumor growth and circulating L-lactate concentrations. | [1][11] |

Table 2: In Vitro Effects of GPR55 Inhibition on Pancreatic Cancer Cells

| Cell Line(s) | Treatment | Effect | Reference |

| ASPC1, HPAFII, BXPC3, PANC1 | Cannabidiol (CBD) | Inhibited anchorage-dependent growth. | [6] |

| HPAFII | siRNA-mediated GPR55 downregulation | Reduced phosphorylation of ERK1/2 and S6. | [6] |

| PDAC cell lines | GPR55 downregulation | Blocked cell cycle at the G1/S transition phase. | [6] |

| PANC-1 | (R,R')-MNF (GPR55 antagonist) | Reduced proliferation, survival, and motility. | [12] |

| PANC-1 | (R,R')-MNF or CID16020046 (GPR55 antagonists) | Lowered the amount of MDR proteins (P-glycoprotein and BCRP). | [13] |

GPR55 Signaling Pathways in Pancreatic Cancer

GPR55 activation in pancreatic cancer cells triggers downstream signaling cascades that promote cell proliferation, survival, and metabolic reprogramming. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the PI3K/AKT pathways.

GPR55-Mediated Pro-Tumorigenic Signaling

Activation of GPR55 by its putative ligand, L-α-lysophosphatidylinositol (LPI), leads to the stimulation of the MAPK/ERK and PI3K/AKT signaling pathways.[9] This results in increased cell cycle progression and proliferation.[2][3][4][6] Furthermore, GPR55 signaling has been shown to be regulated by the tumor suppressor p53 through the modulation of microRNA miR34b-3p.[1][2][3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Immunohistochemistry (IHC) for GPR55 Expression

Objective: To visualize the expression and localization of GPR55 protein in human and murine pancreatic tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against GPR55 (specific clone and dilution to be optimized, e.g., 1:100-1:500) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: After washing in PBS, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

Cell Viability Assay

Objective: To quantify the effect of GPR55 inhibitors on the proliferation of pancreatic cancer cell lines.

Protocol:

-

Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, HPAFII) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of a GPR55 inhibitor (e.g., CBD, MNF) or vehicle control for 24, 48, or 72 hours.

-

MTT or WST-1 Assay:

-

MTT: MTT reagent (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

WST-1: WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C. The absorbance of the soluble formazan product is measured at 450 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of GPR55 modulation on the activation of downstream signaling proteins like ERK and AKT.

Protocol:

-

Cell Lysis: Pancreatic cancer cells, following treatment or genetic modification, are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of ERK, AKT, and other proteins of interest overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the effects of GPR55 inhibition and the logical relationship between GPR55 and the tumor microenvironment.

In Vivo Study Workflow for GPR55 Inhibition

GPR55's Role in the Tumor Microenvironment

Recent studies have highlighted the role of GPR55 in the tumor microenvironment, where its deficiency leads to an anti-tumorigenic immune profile.[7][8] GPR55 expressed on immune cells can suppress T-cell function and migration, thereby promoting a "cold" tumor environment that is less responsive to immunotherapy.[7][10]

Conclusion and Future Directions

The evidence strongly supports a pro-tumorigenic role for GPR55 in pancreatic cancer through the activation of key oncogenic signaling pathways and the modulation of the tumor microenvironment. Inhibition of GPR55, particularly in combination with standard chemotherapy like gemcitabine, presents a promising therapeutic strategy.[1][2][3][4][5] Future research should focus on the development of more potent and selective GPR55 antagonists and their evaluation in clinical trials. A deeper understanding of the interplay between GPR55 signaling in cancer cells and immune cells within the TME will be crucial for designing effective combination therapies to improve patient outcomes in pancreatic cancer.

References

- 1. Deprogramming metabolism in pancreatic cancer with a bi-functional GPR55 inhibitor and biased β2 adrenergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deprogramming metabolism in pancreatic cancer with a bi-functional GPR55 inhibitor and biased β2 adrenergic agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis_data1 [zenodo.org]

- 5. GPR55 signalling promotes proliferation of pancreatic cancer cells and tumour growth in mice, and its inhibition increases effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 7. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective GPR55 antagonism reduces chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-237376: A Case of Mistaken Identity in Endocannabinoid Research

Initial investigations into the compound SB-237376 have revealed a significant discrepancy with the requested topic of its effects on the endocannabinoid system. All available scientific literature identifies this compound not as a modulator of cannabinoid signaling, but as an antiarrhythmic agent with a distinct mechanism of action targeting cardiac ion channels.

This compound, with the "SB" prefix likely indicating its origin from the pharmaceutical company SmithKline Beecham (now GlaxoSmithKline), has been characterized as a dual blocker of potassium and calcium channels in cardiac myocytes.[1][2][3][4][5] This primary activity positions it as a potential therapeutic for cardiac arrhythmias.

The compound's principal mechanism involves the inhibition of the rapidly activating delayed rectifier potassium current (IKr), with a reported half-maximal inhibitory concentration (IC50) of 0.42 μM.[1][5] Additionally, at higher concentrations, this compound exhibits blocking effects on L-type calcium channels (ICa,L).[1][5] This dual ion channel blockade is a recognized strategy in the development of antiarrhythmic drugs, aiming to prolong the cardiac action potential while mitigating the risk of proarrhythmic side effects.[1]

Extensive searches of scientific databases and literature have yielded no evidence to suggest that this compound interacts with or modulates any component of the endocannabinoid system, including cannabinoid receptors (CB1 and CB2), or the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Therefore, the premise of creating an in-depth technical guide on the effects of this compound on the endocannabinoid system is not supported by the current body of scientific evidence. The compound's established pharmacological profile places it firmly within the domain of cardiovascular research, specifically in the field of cardiac electrophysiology.

For researchers, scientists, and drug development professionals interested in the endocannabinoid system, the focus should be directed towards compounds that have been specifically designed and validated to interact with this complex signaling network. These include a wide range of selective and non-selective cannabinoid receptor agonists and antagonists, as well as inhibitors of FAAH and MAGL that have been extensively studied for their therapeutic potential in various physiological and pathological conditions.

References

- 1. Electrophysiologic effects of this compound: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of SB-237376 in Deciphering GPR55 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GPR55 and SB-237376

GPR55 is a class A G protein-coupled receptor (GPCR) that is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), as well as certain cannabinoid ligands.[2][3] Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and couples to a unique set of downstream signaling effectors.[3] Its activation has been linked to various cellular processes, making it a receptor of considerable interest in drug discovery.

This compound is a chemical probe that has been identified as an antagonist of GPR55. While its detailed pharmacological data is limited in publicly accessible literature, its utility lies in its potential to selectively block GPR55-mediated signaling, thereby enabling researchers to dissect the specific contributions of this receptor to cellular and physiological responses.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events primarily through its coupling to Gαq, Gα12, and Gα13 proteins.[3][4] These interactions lead to the activation of several key downstream signaling pathways.

-

RhoA/ROCK Pathway: GPR55 coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5] This pathway is crucial for cytoskeletal rearrangements, cell migration, and proliferation.

-

Phospholipase C (PLC) and Calcium Mobilization: GPR55 activation, likely through Gαq, stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6]

-

ERK1/2 Phosphorylation: A common downstream consequence of GPR55 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) pathway.[2][5] This pathway plays a critical role in cell proliferation, differentiation, and survival. The activation of ERK1/2 by GPR55 can be dependent on the RhoA/ROCK pathway.[7]

-

Transcription Factor Activation: The signaling cascades initiated by GPR55 converge on the activation of several transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[2] These transcription factors regulate the expression of genes involved in a wide array of cellular functions.

Below is a diagram illustrating the primary signaling pathways associated with GPR55 activation.

Quantitative Data for GPR55 Antagonists

While specific IC50 or Ki values for this compound are not readily found in the surveyed literature, the following table summarizes the potency of other well-characterized GPR55 antagonists. This data provides a valuable reference for researchers selecting appropriate tools for their studies.

| Antagonist | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| ML191 | β-arrestin trafficking | U2OS | LPI (10 µM) | 1080 ± 30 | [8] |

| ERK1/2 Phosphorylation | U2OS | LPI | 400 ± 100 | [8] | |

| ML192 | β-arrestin trafficking | U2OS | LPI (10 µM) | 700 ± 50 | [8] |

| ERK1/2 Phosphorylation | U2OS | LPI | 1100 ± 300 | [8] | |

| ML193 | β-arrestin trafficking | U2OS | LPI (10 µM) | 220 ± 30 | [8] |

| ERK1/2 Phosphorylation | U2OS | LPI | 200 ± 300 | [8] | |

| CID16020046 | GPR55 activation | HEK293 | LPI | 1000 | |

| Cannabidiol (CBD) | GTPγS binding | HEK293 | CP55,940 | 440 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR55 signaling pathways. These protocols can be adapted for the use of this compound to investigate its inhibitory effects.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR55 activation.

Protocol:

-

Cell Culture: Seed HEK293 cells stably or transiently expressing GPR55 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells again with HBSS. Add this compound at various concentrations or vehicle control and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add a GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), at a predetermined EC80 concentration and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for 2-5 minutes.

-

Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 value.

GTPγS Binding Assay

This assay directly measures the activation of G proteins by GPR55.

References

- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR55 Receptor Antagonist, CID16020046 | 834903-43-4 [sigmaaldrich.com]

GPR55: A Pivotal Regulator in Central Nervous System Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The G protein-coupled receptor 55 (GPR55) has emerged as a significant modulator of a multitude of physiological processes, with a particularly compelling role in the intricate development of the central nervous system (CNS). Initially de-orphanized as a putative cannabinoid receptor, GPR55 exhibits a distinct pharmacological profile and signaling cascade that sets it apart from the classical CB1 and CB2 receptors. Its endogenous ligand, lysophosphatidylinositol (LPI), and various synthetic agonists and antagonists have been instrumental in elucidating its function. This technical guide provides a comprehensive overview of the current understanding of GPR55's function in CNS development, with a focus on its involvement in neurogenesis, neuronal migration, axon guidance, and synapse formation. We present a detailed summary of quantitative data from key experimental findings, outline methodologies for crucial experiments, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) proliferation, differentiation, migration, and the formation of complex neural circuits. The G protein-coupled receptor 55 (GPR55) has been identified as a key player in these fundamental neurodevelopmental events.[1][2] GPR55 is a 319-amino acid protein, and while it is activated by some cannabinoid ligands, it shares low sequence homology with the canonical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%).[2] Its primary endogenous ligand is believed to be lysophosphatidylinositol (LPI).[2] GPR55 is widely expressed in the CNS, including in the hippocampus, retina, and striatum, suggesting its pleiotropic functions in brain development and physiology.[1][2][3] This whitepaper will delve into the multifaceted role of GPR55 in CNS development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.

GPR55 Signaling Pathways in CNS Development

GPR55 activation initiates a cascade of intracellular signaling events that are crucial for its effects on CNS development. The primary signaling pathways implicated are the RhoA and ERK1/2 pathways.[2][4] The activation of these pathways appears to be ligand- and concentration-dependent, leading to diverse cellular responses.[5]

Activation of GPR55 by LPI can lead to the coupling with Gα13, which in turn activates RhoA.[1][4] RhoA is a small GTPase that plays a critical role in cytoskeletal dynamics, influencing processes such as cell migration and growth cone morphology.[2][6] Additionally, GPR55 activation can phosphorylate extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival.[1][2] The interplay between these pathways dictates the ultimate cellular outcome of GPR55 stimulation. For instance, low concentrations of LPI have been shown to promote axon growth via the ERK1/2 pathway, while higher concentrations can induce growth cone collapse through the RhoA pathway.[5]

Figure 1: GPR55 Signaling Pathways in CNS Development.

Role of GPR55 in Neurogenesis

GPR55 plays a significant role in regulating the proliferation and differentiation of neural stem cells (NSCs), a fundamental process in both embryonic development and adult neurogenesis.[1][7]

Neural Stem Cell Proliferation

In vitro studies have demonstrated that activation of GPR55 by agonists such as LPI, O-1602, and ML184 significantly increases the proliferation rate of human NSCs.[1][8] This pro-proliferative effect is attenuated by the GPR55-selective antagonist ML193.[1][8] In vivo experiments corroborate these findings, with continuous administration of the GPR55 agonist O-1602 into the hippocampus of mice leading to an increased number of Ki67-positive proliferating cells in the dentate gyrus.[1][8] Conversely, GPR55 knockout (GPR55-/-) mice exhibit reduced basal rates of NSC proliferation in the hippocampus.[1][8]

Neuronal Differentiation

Beyond proliferation, GPR55 activation also promotes the differentiation of NSCs into neurons.[1][7] Treatment of human NSCs with the GPR55 agonist ML184 has been shown to significantly increase the expression of the neuronal marker βIII-tubulin.[1] This effect is blocked by the co-administration of the antagonist ML193, which on its own reduces the rate of neuronal differentiation.[1]

Quantitative Data on GPR55 in Neurogenesis

| Experiment | Model | Treatment | Key Finding | Reference |

| NSC Proliferation (in vitro) | Human NSCs | GPR55 agonists (O-1602, LPI, ML184) | Significant increase in BrdU incorporation. | [1][8] |

| NSC Proliferation (in vivo) | C57BL/6 Mice | O-1602 (4 μg/kg/day for 14 days) | Significant increase in Ki67+ cells in the dentate gyrus. | [1][8] |

| Basal NSC Proliferation (in vivo) | GPR55-/- Mice | Vehicle | Significantly reduced rate of proliferation compared to wild-type. | [1][8] |

| Neuronal Differentiation (in vitro) | Human NSCs | ML184 (GPR55 agonist) | Significant increase in βIII-tubulin expression. | [1] |

| Neuronal Differentiation (in vitro) | Human NSCs | ML193 (GPR55 antagonist) | Significant decrease in βIII-tubulin expression. | [1] |

GPR55 in Axon Growth and Guidance

The precise wiring of the nervous system depends on the accurate navigation of axons to their targets, a process guided by various molecular cues. GPR55 has been identified as a novel mediator of axon guidance.[2][5]

Growth Cone Morphology and Axon Outgrowth

In vitro studies using retinal explants from GPR55-/- mouse embryos have revealed smaller growth cones with fewer filopodia and decreased neurite outgrowth compared to wild-type neurons.[2] Treatment of wild-type retinal neurons with GPR55 agonists like LPI and O-1602 leads to an increase in growth cone size and filopodia number, promoting a chemo-attractive effect.[2][9][10] Conversely, the GPR55 antagonist cannabidiol (CBD) decreases growth cone size and filopodia number, inducing chemo-repulsion.[2][9][10] These effects are absent in neurons from GPR55-/- mice, confirming the receptor's involvement.[2][9][10]

In Vivo Axon Targeting

The role of GPR55 in axon guidance is further supported by in vivo evidence. GPR55-/- mice exhibit defects in the segregation of retinal projections to the superior colliculus and dorsal lateral geniculate nucleus.[9][10] A single intraocular injection of LPI in wild-type mice increases axonal branching in the dorsal terminal nucleus, while treatment with CBD decreases it.[2][9][10]

Quantitative Data on GPR55 in Axon Growth

| Experiment | Model | Treatment | Key Finding | Reference |

| Growth Cone Size (in vitro) | gpr55+/+ Retinal Neurons | LPI (1 µM), O-1602 (300 nM) | Increase in growth cone surface area. | [2] |

| Growth Cone Size (in vitro) | gpr55+/+ Retinal Neurons | CBD (300 nM) | Decrease in growth cone surface area. | [2] |

| Neurite Outgrowth (in vitro) | gpr55-/- Retinal Explants | Basal | Decreased total neurite outgrowth compared to wild-type. | [2] |

| Axon Branching (in vivo) | Wild-type Mice | LPI (intraocular injection) | Increased branching in the dorsal terminal nucleus. | [2][9][10] |

| Axon Branching (in vivo) | Wild-type Mice | CBD (intraocular injection) | Decreased branching in the dorsal terminal nucleus. | [2][9][10] |

Experimental Protocols

In Vivo Administration of GPR55 Agonist via Osmotic Pump

This protocol describes the continuous intrahippocampal administration of a GPR55 agonist to assess its effects on adult neurogenesis.[1][11]

Figure 2: Workflow for In Vivo GPR55 Agonist Administration.

Materials:

-

GPR55 agonist (e.g., O-1602)

-

Vehicle (e.g., artificial cerebrospinal fluid with 0.05% ethanol)

-

Osmotic mini-pumps (e.g., Alzet)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Dental cement

Procedure:

-

Anesthetize the mouse and mount it on a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target coordinates for the hippocampus.

-

Implant a guide cannula to the desired depth.

-

Connect the cannula to a pre-filled osmotic mini-pump containing the GPR55 agonist or vehicle.

-

Secure the cannula and a portion of the pump tubing to the skull with dental cement.

-

Suture the incision and allow the animal to recover.

-

The pump will deliver the compound continuously for the specified duration (e.g., 14 days).

-

Following the treatment period, animals are euthanized, and brain tissue is collected for analysis.

Retinal Explant Culture for Axon Growth Analysis

This protocol is used to study the effects of GPR55 modulation on retinal ganglion cell (RGC) axon growth and guidance in vitro.[1][12]

Materials:

-

Embryonic day 14/15 mouse embryos

-

Dissection medium (e.g., ice-cold DPBS)

-

Coated coverslips (poly-D-lysine and laminin)

-

Neurobasal medium supplemented with growth factors

-

GPR55 agonists/antagonists

Procedure:

-

Isolate retinas from E14/15 mouse embryos in ice-cold DPBS.

-

Dissect the retinas into small segments.

-

Plate the retinal explants on coated glass coverslips in a 24-well plate.

-

Culture the explants in supplemented neurobasal medium at 37°C and 5% CO2.

-

After a period of initial growth (e.g., 2 days in vitro), treat the cultures with GPR55 modulators.

-

Fix and immunostain the explants for neuronal markers (e.g., βIII-tubulin) to visualize axons.

-

Image the explants using microscopy and quantify neurite outgrowth, growth cone area, and filopodia number.

Flow Cytometry for Neural Stem Cell Proliferation

This method allows for the quantitative analysis of NSC proliferation in response to GPR55 activation.[1][9]

Materials:

-

Human neural stem cells (hNSCs)

-

Cell culture medium

-

GPR55 agonists/antagonists

-

BrdU (5-bromo-2'-deoxyuridine)

-

7-AAD (7-Aminoactinomycin D)

-

Flow cytometer

Procedure:

-

Culture hNSCs in appropriate medium.

-

Treat the cells with GPR55 agonists or antagonists for a specified period (e.g., 48 hours).

-

For the final hour of treatment, add BrdU to the culture medium to label cells in S-phase.

-

Harvest the cells and fix and permeabilize them.

-

Stain the cells with fluorescently labeled antibodies against BrdU and with 7-AAD for total DNA content.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The body of evidence strongly supports a critical role for GPR55 in multiple facets of central nervous system development. Its influence on neural stem cell dynamics, axon pathfinding, and the underlying signaling cascades positions it as a promising target for therapeutic intervention in neurodevelopmental disorders and for promoting neural repair. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricacies of GPR55 function.

Future research should aim to further dissect the ligand- and context-dependent signaling of GPR55, explore its interaction with other signaling pathways crucial for CNS development, and investigate its role in later developmental stages, such as synaptogenesis and myelination. The development of more specific and potent GPR55 modulators will be instrumental in translating our understanding of this receptor into novel therapeutic strategies for a range of neurological conditions.

References

- 1. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylinositol causes neurite retraction via GPR55, G13 and RhoA in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing mouse neural stem cell and progenitor cell proliferation using EdU incorporation and multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [scholarshare.temple.edu]

- 12. Frontiers | Adult Mouse Retina Explants: From ex vivo to in vivo Model of Central Nervous System Injuries [frontiersin.org]

Investigating the Physiological Role of GPR55: A Technical Guide for Researchers

A Note on the Investigatory Tool: SB-237376

An extensive review of the current scientific literature reveals no direct evidence of interaction between the compound This compound and the G protein-coupled receptor 55 (GPR55). This compound is well-documented as a selective antagonist for the serotonin 5-HT2C receptor. Therefore, a technical guide on the use of this compound to investigate GPR55 is not scientifically feasible at this time.

This guide has been adapted to feature a well-characterized and selective GPR55 antagonist, CID16020046 , as the primary investigatory tool. The methodologies and principles described herein are broadly applicable to the study of GPR55 with any selective antagonist.

Introduction to GPR55

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a putative cannabinoid receptor, though it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2.[1] GPR55 is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI), as well as certain cannabinoids.[2][3] Its activation is coupled to G proteins Gαq, Gα12, and Gα13, leading to the initiation of diverse downstream signaling cascades.[2][4]

GPR55 is widely expressed in various tissues, including the brain, adrenal glands, gastrointestinal tract, and bone, suggesting its involvement in a broad range of physiological processes.[5] Research has implicated GPR55 in the regulation of bone mass, inflammation, neuropathic pain, cancer cell proliferation, and energy homeostasis.[5][6][7][8] The use of selective antagonists is crucial for dissecting the specific physiological and pathophysiological roles of this receptor.

GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling events. The primary pathways involve the activation of Gαq and Gα12/13 proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]

-

Gα12/13 Pathway: The Gα12/13 pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6] This pathway is implicated in cytoskeleton rearrangement and the activation of transcription factors.

Both pathways can converge on the activation of the extracellular signal-regulated kinase (ERK) cascade, a key regulator of cell proliferation and survival.

GPR55 Signaling Pathways

Quantitative Data for GPR55 Ligands

The following table summarizes the pharmacological data for selected GPR55 ligands. This data is essential for designing experiments with appropriate compound concentrations.

| Compound | Type | Assay | Species | EC50 / IC50 (µM) | Reference |

| L-α-lysophosphatidylinositol (LPI) | Agonist | β-arrestin Translocation | Human | 1.2 | [7] |

| L-α-lysophosphatidylinositol (LPI) | Agonist | Calcium Mobilization | Human | 0.049 | [3] |

| O-1602 | Agonist | GTPγS Binding | Human | ~0.013 | [6] |

| Cannabidiol (CBD) | Antagonist | Calcium Mobilization | Human | 0.445 | [6] |

| CID16020046 | Antagonist | GPR55 Activation | Human | 1 | |

| ML191 | Antagonist | β-arrestin Translocation | Human | 1.08 | [5] |

| ML192 | Antagonist | β-arrestin Translocation | Human | 0.70 | [5] |

| ML193 | Antagonist | β-arrestin Translocation | Human | 0.22 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the physiological role of GPR55 using an antagonist like CID16020046.

In Vitro Characterization

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Principle: GPR55 activation through the Gαq pathway leads to IP3-mediated calcium release from the endoplasmic reticulum. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human GPR55 in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Antagonist Pre-incubation: Wash the cells with HBSS to remove excess dye. Pre-incubate the cells with varying concentrations of CID16020046 or vehicle for 30 minutes.

-

Agonist Stimulation and Measurement: Measure the baseline fluorescence using a fluorescence plate reader. Add a known GPR55 agonist (e.g., LPI at its EC80 concentration) and immediately begin kinetic fluorescence readings.

-

Data Analysis: Calculate the change in fluorescence intensity over baseline. Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Calcium Mobilization Assay Workflow

This assay determines the effect of GPR55 antagonism on the activation of the ERK signaling pathway.

Principle: GPR55 activation can lead to the phosphorylation and activation of ERK1/2. This can be quantified using methods like Western blotting or AlphaScreen™ SureFire™ assays.

Protocol (AlphaScreen™ SureFire™):

-

Cell Culture and Starvation: Culture GPR55-expressing cells in a 96-well plate. Serum-starve the cells overnight before the assay.

-

Antagonist Pre-incubation: Pre-treat the cells with different concentrations of CID16020046 for 1 hour.

-

Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for the predetermined optimal time (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Assay Procedure: Transfer the lysate to a 384-well plate. Add the acceptor and donor beads and incubate in the dark.

-

Signal Detection: Read the plate on an EnVision® plate reader.

-

Data Analysis: Determine the level of ERK1/2 phosphorylation and calculate the inhibitory effect of the antagonist.

This assay measures the activation of RhoA, a key downstream effector of the GPR55-Gα12/13 pathway.

Principle: Active, GTP-bound RhoA can be specifically pulled down from cell lysates using a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, coupled to agarose beads. The amount of pulled-down RhoA is then quantified by Western blotting.

Protocol:

-

Cell Culture and Treatment: Culture GPR55-expressing cells to near confluence. Treat with vehicle or CID16020046, followed by stimulation with a GPR55 agonist.

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

-

Pulldown Assay: Incubate the cell lysates with Rhotekin-RBD agarose beads to pull down active RhoA.

-

Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody.

-

Quantification: Quantify the amount of active RhoA by densitometry and normalize to the total RhoA in the input lysates.

In Vivo Investigation

To investigate the physiological role of GPR55 in a whole-organism context, in vivo studies using GPR55 knockout mice or pharmacological blockade with an antagonist are essential.

Principle: GPR55 has been implicated in pain signaling. The effect of a GPR55 antagonist on inflammatory pain can be assessed using models like the formalin test.

Protocol:

-

Animal Groups: Use wild-type mice and, if available, GPR55 knockout mice as a genetic control.

-

Drug Administration: Administer CID16020046 or vehicle systemically (e.g., intraperitoneally) at a predetermined time before the induction of inflammation.

-

Induction of Inflammation: Inject a dilute formalin solution into the plantar surface of the hind paw.

-

Behavioral Assessment: Observe the animals and quantify nociceptive behaviors (e.g., licking, flinching) in distinct phases (acute and inflammatory).

-

Data Analysis: Compare the behavioral scores between the antagonist-treated and vehicle-treated groups to determine the effect of GPR55 blockade on inflammatory pain.

Conclusion

The investigation of GPR55's physiological roles is a rapidly evolving field. The use of selective antagonists, such as CID16020046, in conjunction with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers to elucidate the multifaceted functions of this intriguing receptor. The data generated from these studies will be instrumental in validating GPR55 as a potential therapeutic target for a variety of diseases.

References

- 1. The cannabinoid CB1 receptor antagonist SR141716 blocks the orexigenic effects of intrahypothalamic ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between lysophosphatidylinositol receptor GPR55 and sphingosine-1-phosphate receptor S1P5 in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of anandamide interaction with the cannabinoid brain receptor: SR 141716A antagonism studies in mice and autoradiographic analysis of receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordinated Regulation of CB1 Cannabinoid Receptors and Anandamide Metabolism Stabilizes Network Activity during Homeostatic Downscaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of GPR55 Antagonism on Cellular Responses

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the impact of G-protein coupled receptor 55 (GPR55) antagonism on cellular responses. Initial searches for the compound SB-237376 did not yield publicly available scientific literature detailing its specific interaction with GPR55. Therefore, this document will focus on the well-characterized and selective GPR55 antagonist, CID16020046 , as a representative tool to elucidate the effects of GPR55 blockade.

Introduction to GPR55 and its Signaling Axis

G protein-coupled receptor 55 (GPR55) is a receptor that responds to various lipid ligands, most notably L-α-lysophosphatidylinositol (LPI), and certain cannabinoid compounds.[1][2][3] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a unique signaling profile. Upon activation, GPR55 primarily couples to Gαq and Gα12/13 G-proteins.[1][2][3] This initiates a cascade of downstream events, including the activation of RhoA, phospholipase C (PLC), subsequent release of intracellular calcium (Ca2+), and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][2][4] These pathways are integral to various cellular processes, including proliferation, migration, and inflammation.

Pharmacological blockade of GPR55 provides a powerful method for investigating its physiological and pathological roles. CID16020046 is a selective GPR55 antagonist that has been instrumental in these studies.[4][5][6] It effectively inhibits LPI-induced GPR55 activation and its downstream cellular effects, making it an invaluable tool for research.[4]

GPR55 Signaling Pathways and Antagonism by CID16020046

Activation of GPR55 by an agonist like LPI initiates a complex signaling network. CID16020046 acts by binding to GPR55, preventing the agonist from activating the receptor and thereby inhibiting these downstream pathways.

Quantitative Data on CID16020046-Mediated Inhibition

The efficacy of CID16020046 in blocking GPR55-mediated responses has been quantified in various functional assays. The following tables summarize key inhibitory concentration (IC50) values.

Table 1: Inhibition of GPR55-Mediated Signaling Events by CID16020046

| Assay | Cell Line | GPR55 Agonist | IC50 of CID16020046 | Reference |

|---|---|---|---|---|

| Intracellular Ca²⁺ Mobilization | HEK-GPR55 | LPI (10 µM) | 0.21 µM | [4][7] |

| NFAT Activation | HEK-GPR55 | LPI (1 µM) | 0.48 µM | [7] |

| NF-κB Activation | HEK-GPR55 | LPI (1 µM) | 0.71 µM | [7] |

| GPR55 Activation (Yeast Assay) | Yeast-GPR55 | LPI | ~10 µM | |

Table 2: Effects of CID16020046 on GPR55-Mediated Cellular Responses

| Cellular Response | Cell Type / Model | Effect of CID16020046 | Concentration | Reference |

|---|---|---|---|---|

| Cell Migration | J774A.1 Macrophages | Concentration-dependent reduction | 1 and 5 µM | [1] |

| Cell Migration | HCT116 Colon Cancer Cells | Significant reduction | 1 µM | [8] |

| Monocyte Adhesion | THP-1 Monocytes | Inhibition of O-1602-induced adhesion | Concentration-dependent | [9][10] |

| ERK1/2 Phosphorylation | GPR55-overexpressing cells | Decrease in pERK1/2 levels | 10 µM | [11] |

| Intestinal Inflammation | Mouse Model (DSS/TNBS) | Significant reduction in inflammation | 20 mg/kg daily |[1] |

Impact on GPR55-Mediated Cellular Responses

Antagonism of GPR55 with CID16020046 has been shown to modulate several key cellular functions, highlighting the receptor's role in pathophysiology.

-

Cell Migration and Adhesion: GPR55 is implicated in the migration and adhesion of various cell types, including cancer cells and immune cells.[8][12][13] Treatment with CID16020046 significantly reduces the migration of colon cancer cells and macrophages.[1][8] Furthermore, it inhibits the adhesion of monocytes to endothelial cells, a critical step in the inflammatory process and atherosclerosis.[9][10]

-

Inflammation: GPR55 appears to play a pro-inflammatory role in certain contexts. In experimental models of intestinal inflammation, daily administration of CID16020046 significantly reduced inflammation scores, lowered levels of pro-inflammatory cytokines like TNF-α and IL-1β, and decreased leukocyte recruitment to the colon.[1]

-

ERK1/2 Signaling: The ERK/MAPK pathway is crucial for cell proliferation and survival. In cancer cell lines overexpressing GPR55, the receptor is constitutively active, leading to elevated ERK1/2 phosphorylation. Treatment with CID16020046 reduces the levels of phosphorylated ERK1/2 in these cells, suggesting a role for GPR55 in promoting cancer cell signaling.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key assays used to study GPR55 function and its antagonism.

This assay measures changes in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing GPR55 into a 96-well black, clear-bottom plate and culture until they reach 70-80% confluency.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with the salt solution to remove any extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of CID16020046 to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds.

-

Agonist Addition: The instrument automatically adds a solution of the GPR55 agonist (e.g., LPI) to the wells.

-

Data Acquisition: Continue to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analysis: The data is typically normalized to the baseline and expressed as a percentage of the maximal response to the agonist alone. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.

This assay detects the activation state of ERK1/2 by measuring its phosphorylation at specific residues (Thr202/Tyr204).

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to lower basal ERK phosphorylation. Pre-treat with CID16020046 for 30 minutes, followed by stimulation with LPI for 5-30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer and separate them on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Analysis: Quantify band intensities using densitometry software. The p-ERK1/2 signal is normalized to the total ERK1/2 signal.

This assay quantifies the chemotactic migration of cells through a porous membrane.

Protocol:

-

Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., LPI or FBS) to the lower chamber.

-

Cell Seeding: Harvest and resuspend serum-starved cells in serum-free media. Treat the cells with CID16020046 or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 4-24 hours) at 37°C.

-

Processing:

-

Carefully remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like 0.1% crystal violet.

-

Quantification: Wash the inserts to remove excess stain. Allow them to dry, then image several random fields of the membrane's underside using a microscope. Count the number of migrated cells per field to quantify migration.

Conclusion

The selective GPR55 antagonist CID16020046 is a critical tool for dissecting the receptor's role in cellular signaling and function. By blocking the LPI-GPR55 axis, CID16020046 effectively inhibits downstream pathways involving RhoA, intracellular calcium, and ERK1/2. This translates to the attenuation of key cellular responses such as migration, adhesion, and inflammation. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting GPR55 in various diseases, including cancer and inflammatory disorders.

References

- 1. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CID 16020046 | GPR55 | Tocris Bioscience [tocris.com]

- 5. CID16020046 - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. GPR55 promotes migration and adhesion of colon cancer cells indicating a role in metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression [mdpi.com]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. The LPI/GPR55 axis enhances human breast cancer cell migration via HBXIP and p-MLC signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ERK1/2 Phosphorylation Assay with ERK1/2 Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of the ERK1/2 pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3][4]

This document provides detailed application notes and protocols for assessing the phosphorylation status of ERK1/2 in response to treatment with a specific inhibitor. The phosphorylation of ERK1 at Threonine 202 and Tyrosine 204, and ERK2 at Threonine 185 and Tyrosine 187, is a critical event for their activation.[5] Therefore, monitoring these phosphorylation events serves as a reliable readout of pathway activation.

Important Note on Inhibitor Selection: The initial request specified the use of SB-237376. However, extensive research indicates that this compound is not an ERK1/2 inhibitor but was investigated for cardiac arrhythmias due to its dual potassium and calcium channel blocking activity; its development has been discontinued.[6][7] It is likely that this was a confusion with other inhibitors. Therefore, these application notes will focus on a well-characterized, potent, and selective ERK1/2 inhibitor, SCH772984 , as a representative compound for demonstrating the principles of an ERK1/2 phosphorylation assay. SCH772984 is known to have a unique binding mechanism and prolonged inhibitory activity on ERK1/2.[3][8]

Signaling Pathway

The canonical ERK1/2 signaling pathway is initiated by extracellular stimuli, such as growth factors, which bind to receptor tyrosine kinases (RTKs). This triggers a cascade of intracellular signaling events, culminating in the activation of ERK1/2.

Caption: The ERK1/2 signaling cascade.

Experimental Protocols

Two common methods for detecting ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting Protocol for Phospho-ERK1/2

Western blotting is a widely used technique to detect specific proteins in a sample.[9] This protocol outlines the steps to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.

Experimental Workflow:

Caption: Western Blotting Workflow for p-ERK1/2.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

SCH772984 (ERK1/2 inhibitor)

-

Stimulus (e.g., Epidermal Growth Factor, EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer (optional)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat cells with various concentrations of SCH772984 for a specified time (e.g., 1-4 hours).[8]

-

Stimulate the cells with a known ERK1/2 activator (e.g., EGF) for a short period (e.g., 5-15 minutes).[10]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or similar assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensity using densitometry software.

-

(Optional) Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the p-ERK1/2 signal.

-

ELISA Protocol for Phospho-ERK1/2

ELISA is a high-throughput method for quantifying protein levels. Several commercial kits are available for measuring p-ERK1/2.

Experimental Workflow:

Caption: ELISA Workflow for p-ERK1/2.

Materials:

-

Phospho-ERK1/2 ELISA kit (contains pre-coated plates, detection antibodies, standards, buffers, and substrate)

-

Cells of interest

-

SCH772984

-

Stimulus (e.g., EGF)

-

Microplate reader

Procedure:

-

Cell Culture, Treatment, and Lysis:

-

Follow the same procedure as for Western blotting (Protocol 1, steps 1 and 2).

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Add cell lysates and standards to the wells of the microplate pre-coated with a capture antibody for total ERK1/2.

-

Incubate to allow binding.

-

Wash the wells.

-

Add the detection antibody specific for phosphorylated ERK1/2.

-

Incubate.

-

Wash the wells.

-

Add an HRP-conjugated secondary antibody.

-

Incubate.

-

Wash the wells.

-

Add the substrate and allow color to develop.

-

Add a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of p-ERK1/2 in the samples based on the standard curve.

-

Normalize p-ERK1/2 levels to total protein concentration or total ERK1/2 levels if a separate ELISA for total ERK1/2 is performed.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Inhibition of EGF-induced ERK1/2 Phosphorylation by SCH772984 (Western Blot Densitometry)

| Treatment | SCH772984 (nM) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Stimulated Control) |

| Unstimulated | 0 | 0.15 ± 0.03 |

| EGF (10 ng/mL) | 0 | 1.00 ± 0.12 |

| EGF (10 ng/mL) | 1 | 0.65 ± 0.08 |

| EGF (10 ng/mL) | 10 | 0.25 ± 0.05 |

| EGF (10 ng/mL) | 100 | 0.08 ± 0.02 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: IC50 of SCH772984 on ERK1/2 Phosphorylation (ELISA)

| Cell Line | Stimulus | IC50 of SCH772984 (nM) |

| MDA-MB-231 | EGF (10 ng/mL) | 5.2 |

| HCT116 | Serum (10%) | 8.7 |

IC50 values were calculated from dose-response curves using non-linear regression.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for assessing ERK1/2 phosphorylation in response to inhibitor treatment, using SCH772984 as a model compound. Both Western blotting and ELISA are powerful techniques for this purpose, each with its own advantages. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing our understanding of ERK1/2 signaling and the development of targeted cancer therapies.

References

- 1. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB 237376 - AdisInsight [adisinsight.springer.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Intracellular Calcium Mobilization Assay Using SB-237376

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for utilizing SB-237376, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), in an intracellular calcium mobilization assay. This assay is a critical tool for studying CXCR2 signaling and for the characterization of potential CXCR2 modulators in drug discovery and development.

CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating neutrophil chemotaxis.[1][2] Its activation by ligands such as Interleukin-8 (IL-8 or CXCL8) triggers a signaling cascade that results in a transient increase in intracellular calcium concentration.[1][3] this compound (also known as SB 265610) is a small molecule inhibitor that selectively blocks this signaling pathway, making it a valuable tool for investigating the therapeutic potential of CXCR2 antagonism in various inflammatory diseases and cancer.[4][5][6]

Principle of the Assay

The intracellular calcium mobilization assay is a widely used functional assay to screen for GPCR agonists and antagonists.[5][7][8] The core principle involves the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases into its active, calcium-sensitive form. In the resting state, the intracellular calcium concentration is low, and the dye exhibits minimal fluorescence. Upon stimulation of CXCR2 by an agonist, a signaling cascade is initiated, leading to the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[7] This increase in cytosolic calcium is detected by the fluorescent dye, resulting in a significant increase in its fluorescence intensity.[9] The inhibitory effect of an antagonist like this compound can be quantified by its ability to reduce the agonist-induced calcium flux.

Data Presentation

The following tables summarize key quantitative data for performing a CXCR2-mediated intracellular calcium mobilization assay with this compound.

Table 1: Properties of the CXCR2 Antagonist this compound

| Parameter | Value | Cell Line | Agonist | Reference |

| IC50 (CXCR2) | 7.7 nM | BHK-570-rCXCR2 | human IL-8 | [4] |

| IC50 (CXCR1) | 2200 nM | BHK-570-rCXCR1 | human IL-8 | [4] |

Table 2: Common Agonists for CXCR2 Activation

| Agonist | Receptor Specificity | Typical EC50 | Recommended Concentration Range | Reference |

| Interleukin-8 (IL-8/CXCL8) | CXCR1 and CXCR2 | 0.6 nM (CXCR1), 2.3 nM (CXCR2) | 1 - 100 nM | [9] |

| Growth-Regulated Oncogene-α (GRO-α/CXCL1) | CXCR2 | 8.6 nM | 10 - 200 nM | [9] |

Table 3: Recommended Cell Lines for the Assay

| Cell Line | Description | Key Features | Reference |

| CHO-K1 | Chinese Hamster Ovary cells | Amenable to stable or transient transfection with human CXCR2. Low endogenous GPCR expression. | [10] |

| BHK-570 | Baby Hamster Kidney cells | Suitable for stable transfection with CXCR2. Demonstrated utility in characterizing CXCR2 antagonists. | [4][9] |

| HEK293 | Human Embryonic Kidney 293 cells | Easily transfected and suitable for high-throughput screening. | [11] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: CHO-K1 or BHK-570 cells stably expressing human CXCR2.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired concentrations in assay buffer.

-

CXCR2 Agonist: Human recombinant IL-8 (CXCL8) or GRO-α. Prepare a stock solution and dilute to the desired concentrations in assay buffer.

-

Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

-

Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To inhibit the efflux of the fluorescent dye from the cells.

-